molecular formula C22H28N2O4S B7712865 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide

2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide

Cat. No. B7712865
M. Wt: 416.5 g/mol
InChI Key: TZXBWPFWYYPZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide, also known as E-52862, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of sulfonyl phenoxyacetamides and has been shown to have promising effects in scientific research.

Mechanism of Action

The mechanism of action of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide is not fully understood, but it is believed to act on the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and other physiological processes. 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to increase the levels of endogenous opioids, which are involved in pain modulation.

Advantages and Limitations for Lab Experiments

2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. However, its limited solubility and stability may pose challenges for its use in certain experimental conditions.

Future Directions

There are several potential future directions for the study of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide. These include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in clinical trials. Additionally, the development of novel analogs of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide may lead to the discovery of more effective and selective sigma-1 receptor modulators.

Synthesis Methods

The synthesis of 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide involves the reaction of 4-methylpiperidine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting product with 2-phenoxy-N-phenethylacetamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-phenethylacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-nociceptive effects in animal models. It has also been shown to have potential for the treatment of neuropathic pain, migraine, and other neurological disorders.

properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-18-12-15-24(16-13-18)29(26,27)21-9-7-20(8-10-21)28-17-22(25)23-14-11-19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXBWPFWYYPZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide

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